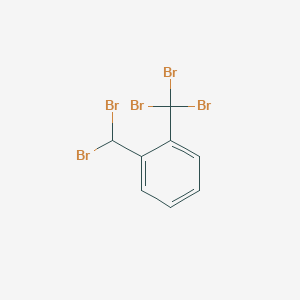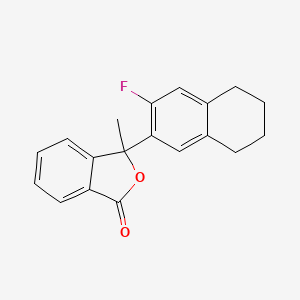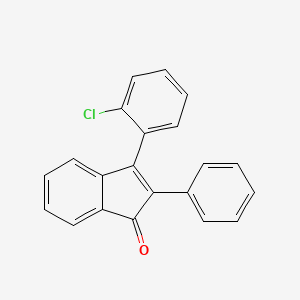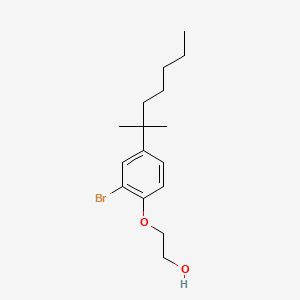![molecular formula C9H23N3 B14336569 1,4-Butanediamine, N-[3-(ethylamino)propyl]- CAS No. 110539-43-0](/img/structure/B14336569.png)
1,4-Butanediamine, N-[3-(ethylamino)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Butanediamine, N-[3-(ethylamino)propyl]- is a chemical compound with the molecular formula C₇H₁₉N₃. It is a derivative of 1,4-butanediamine, where one of the amino groups is substituted with a 3-(ethylamino)propyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-butanediamine, N-[3-(ethylamino)propyl]- typically involves the reaction of 1,4-butanediamine with 3-(ethylamino)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Butanediamine, N-[3-(ethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
1,4-Butanediamine, N-[3-(ethylamino)propyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of polyamine metabolism and its role in cell growth and differentiation.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to polyamine dysregulation.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 1,4-butanediamine, N-[3-(ethylamino)propyl]- involves its interaction with cellular components, particularly enzymes involved in polyamine metabolism. It can inhibit or activate these enzymes, leading to changes in cellular polyamine levels. This, in turn, affects various cellular processes such as DNA synthesis, cell growth, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediamine (Putrescine): A naturally occurring polyamine involved in cell growth.
Spermidine: Another polyamine with similar biological functions.
Spermine: A polyamine that plays a role in cellular metabolism and growth.
Uniqueness
1,4-Butanediamine, N-[3-(ethylamino)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike putrescine, spermidine, and spermine, this compound has an additional ethylamino group, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
110539-43-0 |
|---|---|
Molekularformel |
C9H23N3 |
Molekulargewicht |
173.30 g/mol |
IUPAC-Name |
N'-[3-(ethylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C9H23N3/c1-2-11-8-5-9-12-7-4-3-6-10/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
VNRFKJPUPRCQEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCNCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide](/img/structure/B14336492.png)
![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)

![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)


![2,5,9,12,16,19,23,26-Octaazaspiro[13.13]heptacosane](/img/structure/B14336544.png)


![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)
